3-Aminopyridine-2,4-diol
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Overview
Description
Synthesis Analysis
The synthesis of aminopyridine derivatives often involves coordination compounds, as demonstrated by the synthesis and characterization of zinc(II) coordination compounds with 3- and 4-aminopyridine (Dojer et al., 2015). Such syntheses typically involve reactions with metal acetates in aqueous or methanol solutions, leading to the formation of complex molecules with specific coordination to metal atoms.
Molecular Structure Analysis
The molecular and crystal structures of closely related compounds, such as nitroderivatives of aminopyridines, provide insight into the molecular arrangement and hydrogen bonding interactions present in these compounds (Bryndal et al., 2012). Such analyses often utilize X-ray diffraction and vibrational studies alongside quantum chemical calculations to elucidate the structures.
Chemical Reactions and Properties
Aminopyridines react with various reagents, leading to diverse products depending on the reactants and conditions. For instance, aminopyridines can undergo condensation with glyoxal and formaldehyde to form complex bicyclooctane and imidazolidine structures, showcasing the reactive versatility of the aminopyridine ring (Farnia et al., 1997).
Physical Properties Analysis
The study of crystalline forms and polymorphism in compounds related to aminopyridines, such as sulfapyridine, reveals the importance of molecular conformation and hydrogen bonding in determining the physical properties of these compounds (Bar & Bernstein, 1985). Such studies help in understanding the solid-state behavior of aminopyridine derivatives.
Chemical Properties Analysis
The regioselective synthesis of multisubstituted aminopyridines through copper-catalyzed reactions highlights the chemical reactivity and functionalization potential of aminopyridine derivatives (Zhou et al., 2013). These reactions allow for the modification of the pyridine ring and the introduction of various functional groups, impacting the chemical properties significantly.
Scientific Research Applications
Synthesis and Biological Activity
Aminopyridines, including isomeric forms such as 3-aminopyridine, have been the subject of extensive studies due to their significant biological activities. These compounds have been synthesized through various methods and are known for their coordination with metals, leading to a range of biological activities. Researchers have developed efficient procedures for synthesizing aminopyridine derivatives, exploring their basicity, electric hindrance, and yield of isomeric forms, with a focus on optimizing bioactivity and minimizing toxicity (Orie, Duru, & Ngochindo, 2021).
Environmental Degradation
The degradation of aminopyridines, including 3-aminopyridine derivatives, in the environment has been studied, particularly focusing on advanced oxidation processes like Fenton and Photo-Fenton oxidation. These methods have proven effective in removing aminopyridines from water, optimizing conditions such as pH, hydrogen peroxide concentration, and reaction time. The use of iron extracted from laterite soil instead of traditional ferrous salts has shown promise in treating water bodies contaminated with aminopyridines, offering a cost-effective and environmentally friendly alternative (Karale, Manu, & Shrihari, 2014).
Safety And Hazards
3-Aminopyridine-2,4-diol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
properties
IUPAC Name |
3-amino-4-hydroxy-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c6-4-3(8)1-2-7-5(4)9/h1-2H,6H2,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLLDQBKULOWMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716280 |
Source
|
Record name | 3-Amino-4-hydroxypyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopyridine-2,4-diol | |
CAS RN |
103792-82-1 |
Source
|
Record name | 3-Amino-4-hydroxypyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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